molecular formula C4H10ClNO B13486948 N-(but-3-en-1-yl)hydroxylamine hydrochloride

N-(but-3-en-1-yl)hydroxylamine hydrochloride

Cat. No.: B13486948
M. Wt: 123.58 g/mol
InChI Key: HGCIBTJATVPDEP-UHFFFAOYSA-N
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Description

N-(but-3-en-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a but-3-en-1-yl group. This compound is typically used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-en-1-yl)hydroxylamine hydrochloride can be achieved through several methods. One common method involves the reaction of hydroxylamine hydrochloride with but-3-en-1-yl halides under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-(but-3-en-1-yl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(but-3-en-1-yl)hydroxylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(but-3-en-1-yl)hydroxylamine hydrochloride involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can also form stable complexes with metal ions, which can be utilized in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(but-3-en-1-yl)hydroxylamine hydrochloride is unique due to the presence of the but-3-en-1-yl group, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. This unique structure allows it to participate in specific chemical reactions and makes it valuable in certain synthetic and research applications .

Biological Activity

N-(but-3-en-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C₄H₁₀ClNO and a molecular weight of 123.58 g/mol. This compound is a derivative of hydroxylamine, distinguished by the substitution of the hydroxylamine group with a but-3-en-1-yl group. Its unique structure allows it to exhibit various biological activities, making it a valuable reagent in biochemical research and organic synthesis.

This compound appears as a white to off-white crystalline solid, soluble in water. The synthesis typically involves the reaction of hydroxylamine with but-3-en-1-yl derivatives under controlled conditions, resulting in an efficient production of the compound suitable for multiple applications.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to modify biomolecules and form stable complexes with metal ions. This property positions it as a potential candidate for catalytic processes within biological systems. Below are key areas where this compound demonstrates significant biological activity:

1. Reactivity with Electrophiles

This compound can react with various electrophiles, enhancing its utility in enzyme mechanism studies. Its nucleophilic characteristics allow it to form complexes that may influence biochemical pathways, which is crucial for optimizing its applications in both synthetic and biological contexts.

2. Metal Ion Complexation

The ability of this compound to form stable complexes with metal ions enhances its catalytic potential. Such interactions can lead to increased catalytic activity in enzymatic reactions or other biochemical processes, making it a subject of interest for researchers studying enzyme mechanisms and catalysis.

3. Impact on Microbial Activity

Research has indicated that hydroxylamine derivatives can influence microbial metabolism, particularly in ammonia oxidation processes. For instance, studies have shown that the addition of hydroxylamine can enhance the ammonia oxidizing activity of Nitrosomonas europaea, suggesting that this compound may similarly affect microbial communities involved in nitrogen cycling .

Case Studies and Research Findings

Several studies have explored the biological implications of hydroxylamines, including this compound:

Study Findings
Study on Hydroxylamine and Nitrite ConversionDemonstrated that hydroxylamine can be converted efficiently alongside nitrite in anammox enrichment cultures, indicating its role in nitrogen metabolism .
Electrochemical DetectionA modified electrode was developed for sensitive detection of hydroxylamines, showcasing their potential applications in environmental monitoring and biochemical assays .
Inhibition StudiesVarious hydroxamic acids have shown promising anti-inflammatory properties; while specific studies on this compound are limited, its structural similarity suggests potential similar activities .

Properties

Molecular Formula

C4H10ClNO

Molecular Weight

123.58 g/mol

IUPAC Name

N-but-3-enylhydroxylamine;hydrochloride

InChI

InChI=1S/C4H9NO.ClH/c1-2-3-4-5-6;/h2,5-6H,1,3-4H2;1H

InChI Key

HGCIBTJATVPDEP-UHFFFAOYSA-N

Canonical SMILES

C=CCCNO.Cl

Origin of Product

United States

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